MFCD10700283 is cataloged in chemical databases such as PubChem, where it is indexed for its chemical properties and potential applications. The compound can be classified as an organic nitrogen-containing compound, which often plays a crucial role in biological systems and synthetic chemistry. Its InChI Key is UBIZMRSCPNSOFA-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases.
The synthesis of MFCD10700283 typically involves a series of carefully controlled chemical reactions. One common method includes the reaction of precursor compounds under specific temperature and pressure conditions. The exact synthetic route can vary based on the desired purity and yield of the final product.
In industrial settings, production methods are optimized for scalability, utilizing large-scale reactors and advanced purification techniques to ensure high yield and purity of MFCD10700283.
The molecular structure of MFCD10700283 can be represented by its canonical SMILES notation: CCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)N. This notation illustrates the arrangement of atoms within the molecule, highlighting the presence of aromatic rings and functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.
MFCD10700283 participates in various types of chemical reactions, including:
The products formed from these reactions depend on the specific reagents used and the reaction conditions applied.
The mechanism of action for MFCD10700283 involves its interaction with specific biological targets, such as enzymes or receptors. These interactions can modulate biological pathways leading to various effects.
The specific molecular targets can vary based on the application context, indicating a versatile mechanism that could be exploited in therapeutic settings.
MFCD10700283 exhibits several notable physical and chemical properties:
These properties are crucial for determining how MFCD10700283 can be utilized in both laboratory settings and industrial applications.
MFCD10700283 has a broad range of applications across various fields:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: